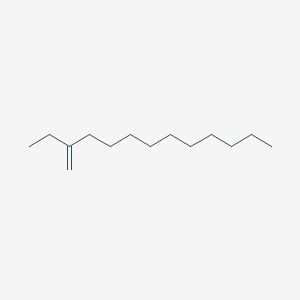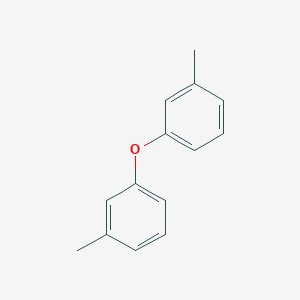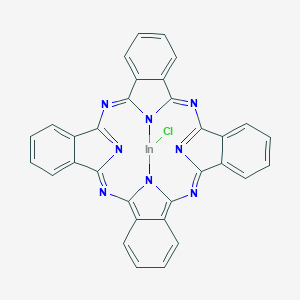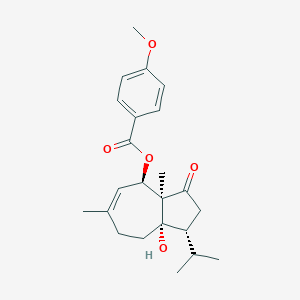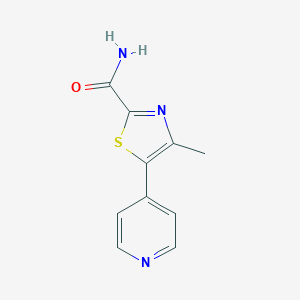
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide (referred to as MPCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCT is a thiazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPCT is not fully understood. However, it has been proposed that MPCT may exert its effects by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
MPCT has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MPCT exhibits antitumor activity against various cancer cell lines. MPCT has also been found to exhibit anti-inflammatory and antimicrobial activities. In vivo studies have shown that MPCT exhibits analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPCT is also relatively inexpensive compared to other compounds with similar activities. However, MPCT has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MPCT. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another potential direction is to investigate its potential applications in the field of agriculture as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of MPCT and to identify potential drug targets.
Métodos De Síntesis
The synthesis of MPCT involves the reaction between 4-pyridinecarboxaldehyde and 4-methylthiosemicarbazide in the presence of acetic acid. The reaction yields MPCT as a yellow crystalline solid with a melting point of 208-210°C.
Aplicaciones Científicas De Investigación
MPCT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, MPCT has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. MPCT has also been found to have potential applications in the field of agriculture as a pesticide.
Propiedades
Número CAS |
106853-15-0 |
|---|---|
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14) |
Clave InChI |
LNMMZMTWCOIELH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
SMILES canónico |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Otros números CAS |
106853-15-0 |
Sinónimos |
4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide ZSY 39 ZSY-39 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



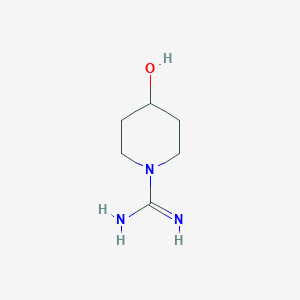
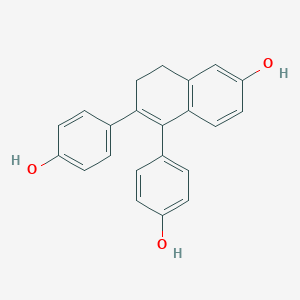
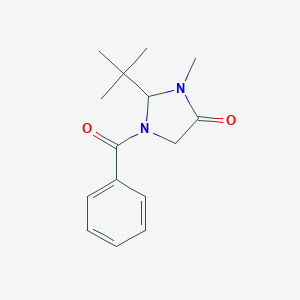

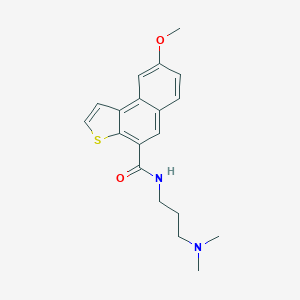

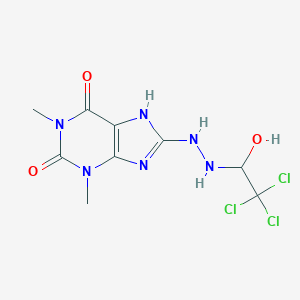
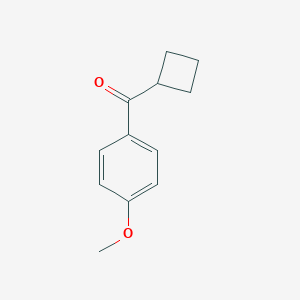
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
